
1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H20FNO3S and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Radioligands for Serotonin Receptors
Research has highlighted the synthesis and application of fluorinated compounds similar to "1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide" in developing PET radioligands for imaging serotonin 5-HT(1A) receptors. These studies aim at improving in vivo quantification of 5-HT(1A) receptors, which are crucial for diagnosing and understanding neuropsychiatric disorders. For instance, a cyclohexanecarboxamide derivative was identified as a selective, high affinity 5-HT1A receptor antagonist, showing promise for enhanced brain imaging techniques (Gonzalo García et al., 2014).
Antimicrobial and Antioxidant Studies
Another line of research involves the synthesis of compounds with cyclopropane cores for antimicrobial and antioxidant applications. Specific derivatives have exhibited significant antibacterial and antifungal properties, along with remarkable antioxidant potential. This suggests their potential utility in developing new antimicrobial agents (K. Raghavendra et al., 2016).
Polymer Chemistry
Research into the enzymatic catalysis of para-functionalized phenol derivatives has utilized compounds structurally related to "1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide" for the oligomerization of specific derivatives. This highlights a potential application in polymer chemistry, specifically in the development of novel polymeric materials (Yan Pang et al., 2003).
Antimicrobial Activity
Compounds containing the cyclopropane motif have been explored for their antimicrobial efficacy. Through various synthetic approaches, derivatives have been assessed for their action against a range of bacterial and fungal strains, underscoring the potential for these compounds in antimicrobial drug development (YN Spoorthy et al., 2021).
Synthesis and Biological Activity
There's ongoing interest in the synthesis and biological activity exploration of cyclopropane-carboxamide derivatives. Studies have established methods for high-yield synthesis and characterized the compounds for potential therapeutic applications, indicating a wide scope for future pharmacological studies (Zhihui Zhou et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c19-14-5-3-13(4-6-14)18(7-8-18)17(22)20-12-15(23-10-9-21)16-2-1-11-24-16/h1-6,11,15,21H,7-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWLQEGSBNVYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CS3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2441160.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2441162.png)
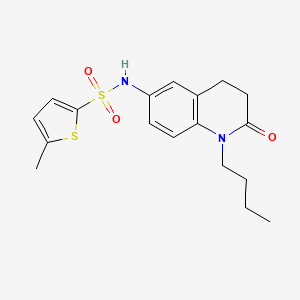
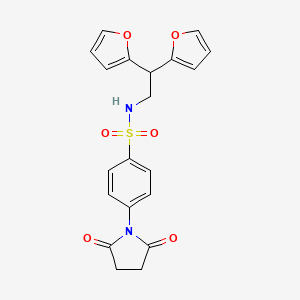
![3-[[2-(Trifluoromethyl)benzoyl]amino]-2-[[[2-(trifluoromethyl)benzoyl]amino]methyl]propanoic acid](/img/structure/B2441168.png)
![3-(4-methylbenzyl)-6-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2441169.png)
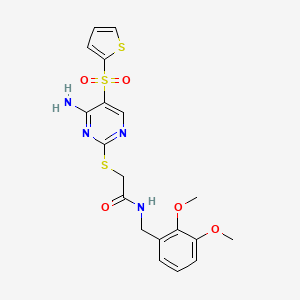
![4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine](/img/structure/B2441172.png)
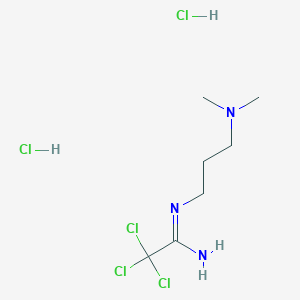
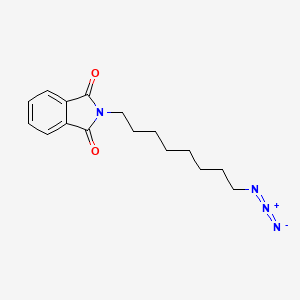
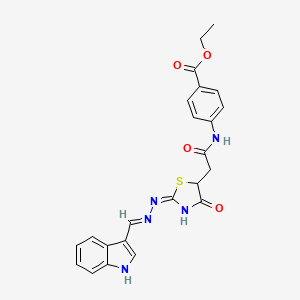

![2,4-dichloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441179.png)